4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a carboxamide group and an imidazole moiety
Mechanism of Action
Target of Action
The compound “4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide” is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of the compound with its targets can lead to various changes in the biological system, which can result in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 4-methylthiophene-2-carboxylic acid with 2-(2-methyl-1H-imidazol-1-yl)ethanamine under dehydration conditions to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolium salts.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfoxide or sulfone.
Reduction: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide imidazolium salt.
Substitution: Various substituted amides or esters.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
4-Methylthiophene-2-carboxamide: Lacks the imidazole moiety.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide: Lacks the methyl group on the thiophene ring.
4-Methyl-N-(2-(1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide: Similar structure but without the methyl group on the imidazole ring.
Uniqueness: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide stands out due to its combination of the thiophene and imidazole rings, which can impart unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-7-11(17-8-9)12(16)14-4-6-15-5-3-13-10(15)2/h3,5,7-8H,4,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAWWKRAIOBEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.